2-(2-Furyl)-1,3,4-oxadiazole chemical structure and properties
2-(2-Furyl)-1,3,4-oxadiazole chemical structure and properties
Structure, Properties, and Synthetic Applications in Medicinal Chemistry
Executive Summary
The 2-(2-Furyl)-1,3,4-oxadiazole scaffold represents a critical pharmacophore in modern drug discovery, acting as a robust bioisostere for carboxylic acids, esters, and amides.[1] This heterocyclic system combines the electron-rich, lipophilic furan ring with the electron-deficient, hydrogen-bond-accepting 1,3,4-oxadiazole core.[1] This unique "push-pull" electronic distribution confers specific reactivity profiles and binding affinities, making it a privileged structure in the design of antimicrobial (specifically peptide deformylase inhibitors), anti-inflammatory, and anticancer agents. This guide provides a comprehensive technical analysis of the molecule's structural dynamics, synthesis pathways, and experimental properties.
Structural Analysis & Electronic Properties[1][2]
Chemical Identity[1][3][4]
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IUPAC Name: 2-(Furan-2-yl)-1,3,4-oxadiazole[1]
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SMILES: c1cc(oc1)c2nnco2
Electronic Distribution (Push-Pull System)
The molecule exhibits a distinct electronic gradient:
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Furan Ring (Donor): The oxygen atom in the furan ring donates electron density into the π-system, making the ring electron-rich and susceptible to electrophilic attack, particularly at the 5-position (if unsubstituted).[1]
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1,3,4-Oxadiazole Ring (Acceptor): The two nitrogen atoms (−N=N−) exert a strong electron-withdrawing effect (inductive and mesomeric), decreasing the electron density on the attached carbons.[1] This makes the oxadiazole ring resistant to electrophilic attack but susceptible to nucleophiles.[1][3]
This conjugation allows the scaffold to participate in π-π stacking interactions within protein binding pockets while simultaneously engaging in hydrogen bonding via the oxadiazole nitrogens.[1]
Structural Diagram
The following diagram illustrates the core connectivity and the numbering scheme used in substitution reactions.
Figure 1: Electronic connectivity and reactivity hotspots of the 2-(2-Furyl)-1,3,4-oxadiazole scaffold.
Physicochemical Profile
The following data summarizes the core physical properties relevant to formulation and assay development. Note that while the parent compound is characterized, most medicinal applications utilize 2,5-disubstituted derivatives to modulate solubility and lipophilicity.
| Property | Value / Characteristic | Relevance |
| Physical State | Solid (crystalline) | Formulation stability |
| Melting Point | 130–150°C (Derivative dependent) | Thermal stability profiling |
| Solubility | DMSO, DMF, CHCl₃, MeOH | Stock solution preparation |
| LogP (Calc) | ~0.9 - 1.2 | Membrane permeability (Lipinski compliant) |
| H-Bond Acceptors | 3 (Furan O + 2 Oxadiazole N) | Receptor binding affinity |
| H-Bond Donors | 0 (Parent) | Can be added via substituents |
| pKa | Weakly basic (Oxadiazole N) | Ionization at physiological pH |
Synthesis Strategies
The synthesis of 2-(2-furyl)-1,3,4-oxadiazoles typically proceeds through the cyclization of hydrazide intermediates.[1] The choice of cyclizing agent determines the harshness of the conditions and the tolerance of functional groups.[1]
Method A: Cyclodehydration (POCl₃)
This is the classical route for generating 2,5-disubstituted derivatives.[1] It involves the reaction of furan-2-carboxylic acid hydrazide with a carboxylic acid.[1]
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Mechanism: The phosphorus oxychloride (POCl₃) acts as a dehydrating agent, activating the carboxylic acid to form an intermediate which then undergoes intramolecular cyclization with the hydrazide.[1]
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Pros: High yields, scalable.[1]
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Cons: Harsh acidic conditions; not suitable for acid-sensitive groups.[1]
Method B: Oxidative Cyclization (I₂/K₂CO₃)
A milder, metal-free approach converting acylhydrazones (formed from hydrazide + aldehyde) into the oxadiazole.[1][4]
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Mechanism: Iodine induces the formation of an azo-intermediate which undergoes oxidative ring closure.[1]
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Pros: Mild conditions, broad functional group tolerance.[1][5]
Synthesis Workflow Diagram
Figure 2: Divergent synthetic pathways for accessing the 2-(2-furyl)-1,3,4-oxadiazole scaffold.[1]
Experimental Protocols
Protocol: Synthesis of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole (POCl₃ Method)
This protocol serves as a validated baseline for synthesizing 2,5-disubstituted variants.[1]
Reagents:
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Furan-2-carboxylic acid hydrazide (10 mmol)[1]
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Benzoic acid (10 mmol)[1]
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Phosphorus oxychloride (POCl₃) (5 mL)[1]
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Sodium bicarbonate (saturated aq.[1] solution)
Procedure:
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Mixing: In a clean, dry 50 mL round-bottom flask, combine equimolar amounts (10 mmol) of furan-2-carboxylic acid hydrazide and benzoic acid.
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Activation: Carefully add 5 mL of POCl₃. Caution: POCl₃ is corrosive and reacts violently with water.[1] Perform in a fume hood.
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Reflux: Attach a condenser and reflux the mixture at 100–110°C for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7).
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Quenching: Cool the reaction mixture to room temperature. Slowly pour the contents onto ~100 g of crushed ice with vigorous stirring to decompose excess POCl₃.
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Neutralization: Adjust the pH to ~7–8 by adding saturated sodium bicarbonate solution. A solid precipitate should form.[1]
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Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL).[1]
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Purification: Recrystallize the crude solid from ethanol or methanol to obtain pure crystals.
Validation Criteria:
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Yield: Expect 70–85%.
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Appearance: White to pale yellow crystals.[1]
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Characterization: ¹H NMR should show furan protons (δ ~6.6, 7.2, 7.6 ppm) and phenyl protons. IR should show C=N stretch ~1600–1620 cm⁻¹ and absence of hydrazide C=O/NH peaks.[1]
Pharmacological Potential[1][2][3][4][7][8][9]
The 2-(2-furyl)-1,3,4-oxadiazole moiety is a versatile pharmacophore.[1] Its planar structure and specific hydrogen bonding geometry allow it to mimic peptide bonds, making it valuable in peptidomimetics.[1]
Key Biological Activities[1][3][9]
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Antibacterial: Derivatives have shown potency against Gram-positive bacteria (S. aureus, B. subtilis) by inhibiting Peptide Deformylase (PDF) .[1] The oxadiazole nitrogen coordinates with the metal ion (Fe²⁺/Zn²⁺) in the enzyme's active site [1].[1]
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Anticancer: The scaffold disrupts tubulin polymerization and inhibits specific kinases.[1] The furan ring provides lipophilic interactions within the hydrophobic pockets of enzymes [2].[1]
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Antifungal: Disruption of ergosterol biosynthesis has been observed in C. albicans strains treated with furan-oxadiazole derivatives [3].[1]
Structure-Activity Relationship (SAR) Insights
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Substitution at C5: Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring attached to C5 typically enhances antibacterial activity by increasing the lipophilicity and altering the electronic density of the oxadiazole ring.[1]
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Furan Modification: Substitution on the furan ring is generally less tolerated, often leading to a loss of activity due to steric clashes in the binding pocket.[1]
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 2022.[1][4][6] Link
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014. Link
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 2013.[1] Link
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5-Furan-2yl[1,3,4]oxadiazole-2-thiol and Their Thiol-Thione Tautomerism. Molecules, 2004.[1][7] Link[1]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. The Open Medicinal Chemistry Journal, 2024. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 23571-76-8|2-(Furan-2-yl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]
- 3. rroij.com [rroij.com]
- 4. jchemrev.com [jchemrev.com]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
